molecular formula C8H12N2O B6264621 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol CAS No. 1270372-75-2

2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B6264621
CAS No.: 1270372-75-2
M. Wt: 152.19 g/mol
InChI Key: FKXNZXZVTWSVEI-UHFFFAOYSA-N
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Description

2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1270372-75-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-2-(5-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3

InChI Key

FKXNZXZVTWSVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(CO)N

Purity

90

Origin of Product

United States

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